molecular formula C11H12ClNO2 B1422490 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide CAS No. 1182992-49-9

2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide

Cat. No.: B1422490
CAS No.: 1182992-49-9
M. Wt: 225.67 g/mol
InChI Key: ILTSQTKIVKMQTP-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide is a synthetic small molecule featuring a benzofuran scaffold, a structure recognized for its significant potential in medicinal chemistry and anticancer research . The 2,3-dihydro-1-benzofuran core and the chloroacetamide functional group in its structure make it a valuable intermediate for the design and synthesis of novel bioactive compounds . Researchers are exploring this compound primarily for its application in developing new anticancer agents. Benzofuran derivatives have demonstrated promising therapeutic properties by acting through various mechanisms, such as inhibiting key growth factor receptors and inducing apoptosis in cancer cells . Structure-activity relationship (SAR) studies indicate that incorporating substituents at specific positions on the benzofuran core can enhance therapeutic efficacy, positioning this compound as a versatile precursor for chemical optimization . The reactive chloroacetamide group allows for further functionalization, enabling researchers to create more complex derivatives, such as those incorporating piperazine or other heterocycles, which have shown potent cell growth inhibition in biological screenings . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-6-11(14)13-7-9-5-8-3-1-2-4-10(8)15-9/h1-4,9H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTSQTKIVKMQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182992-49-9
Record name 2-chloro-N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]acetamide
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Preparation Methods

The synthesis of 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide typically involves the reaction of 2,3-dihydro-1-benzofuran with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H12ClNO2
  • Molecular Weight : 225.67 g/mol
  • Structure : The compound features a chloro group and an acetamide moiety attached to a benzofuran derivative, enhancing its reactivity and biological activity.

Medicinal Chemistry

The compound is primarily used as a precursor in the synthesis of various bioactive compounds. Notable applications include:

  • Anticancer Agents : It serves as a starting material for synthesizing (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which have demonstrated significant anticancer properties. Research indicates that some substituted benzofurans exhibit dramatic anticancer activities.
  • Antimicrobial Properties : Studies have shown that benzofuran derivatives possess strong antibacterial activities. The compound's structure allows it to interact with bacterial enzymes and disrupt their functions, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Activities : The compound is involved in synthesizing 1,3-benzofuran derivatives, which have shown promising antioxidant activities with effective concentrations (EC50 values) ranging from 8.27 mM to 10.59 mM.

Organic Synthesis

In organic chemistry, 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide is utilized for:

  • Synthesis of Complex Derivatives : It can be transformed into complex benzofuran derivatives and novel scaffold compounds of benzothiophene and benzofuran, which are being explored as anticancer agents.
  • Development of Macrocyclic Compounds : Recent research has highlighted the potential of novel macrocyclic benzofuran compounds derived from this compound to exhibit anti-hepatitis C virus activity, positioning them as potential therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activities and synthetic applications of this compound:

Study TitleFindings
Synthesis and Anticancer Activity of Benzofuran DerivativesDemonstrated significant anticancer effects in vitro with specific derivatives showing IC50 values below 10 µM.
Antimicrobial Activity of Benzofuran CompoundsIdentified strong antibacterial properties against various strains, suggesting potential for drug development.
Antioxidant Properties of Benzofuran DerivativesReported EC50 values indicating effective antioxidant capacity compared to standard antioxidants.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Chloroacetamides in Agrochemicals

Several chloroacetamide derivatives are widely used as herbicides. Key examples include:

Compound Name Substituents Molecular Weight Primary Use Key Properties Reference
Alachlor 2,6-Diethylphenyl, methoxymethyl 269.76 g/mol Herbicide Selective pre-emergence control
Dimethenamid 2,4-Dimethyl-3-thienyl, 2-methoxy-1-methylethyl 275.18 g/mol Herbicide Broadleaf weed control
Propachlor 1-Methylethyl, phenyl 211.69 g/mol Herbicide Soil-applied residual activity
Target Compound 2,3-Dihydrobenzofuran-methyl Data not found Theoretical Hypothetical agrochemical/pharmaceutical use

Key Differences :

  • Substituent Effects : The benzofuran-methyl group in the target compound introduces a bicyclic oxygen-containing heteroaromatic system, which may enhance metabolic stability compared to alachlor’s linear alkyl chains or dimethenamid’s thienyl group .
  • Reactivity : The α-chlorine in chloroacetamides is critical for herbicidal activity, acting as a leaving group in nucleophilic reactions. Steric hindrance from the benzofuran moiety might modulate reactivity .
Structural Analogs in Crystallography

Crystal structures of related chloroacetamides reveal trends in hydrogen bonding and molecular conformation:

Compound Name Substituents Hydrogen Bonding Pattern Space Group Reference
2-Chloro-N-(2,3-dichlorophenyl)acetamide 2,3-Dichlorophenyl N–H⋯O chains P21/n
2-Chloro-N-(2-chlorophenyl)acetamide 2-Chlorophenyl Similar N–H⋯O networks
Target Compound 2,3-Dihydrobenzofuran-methyl Not reported

Insights :

Comparison :

  • The target compound’s synthesis would likely involve coupling benzofuran-methylamine with chloroacetyl chloride, analogous to ’s method . However, steric hindrance from the benzofuran group might necessitate optimized conditions (e.g., longer reaction times) .

Implications :

  • The benzofuran group may reduce toxicity compared to alachlor’s diethylphenyl group, but rigorous testing is required .

Biological Activity

2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide (CAS No. 1182992-49-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂ClNO₂
  • Molecular Weight : 225.67 g/mol
  • Structure : The compound features a benzofuran moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that benzofuran derivatives, including this compound, exhibit various biological activities such as antimicrobial, anticancer, and analgesic effects.

Antimicrobial Activity

Benzofuran derivatives have shown significant antimicrobial properties. For instance:

  • A study highlighted the synthesis of several benzofuran derivatives that displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.039 μg/mL for specific derivatives .
  • The presence of hydroxyl groups at certain positions on the benzofuran ring has been correlated with enhanced antibacterial activity .

Anticancer Activity

The anticancer potential of this compound is supported by findings in related compounds:

  • Compounds derived from benzofuran structures have been evaluated for their cytotoxic effects against various cancer cell lines. For example, a series of benzofuran derivatives exhibited IC₅₀ values indicating significant growth inhibition in cancer cell lines such as Hep-2 and P815 .
  • Structure-activity relationship (SAR) studies suggest that modifications to the benzofuran structure can enhance anticancer efficacy through mechanisms involving apoptosis and cell cycle arrest .

Analgesic Activity

Research has also explored the analgesic properties of benzofuran derivatives:

  • A study demonstrated that certain 2,3-dihydro-1-benzofuran derivatives could reverse neuropathic pain in animal models without affecting locomotor behavior . This suggests a potential for therapeutic application in pain management.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from this compound:

StudyFindings
Yempala et al. (2014)Identified potent antimycobacterial activity in benzofuran derivatives with MICs as low as 3.12 μg/mL against M. tuberculosis H37Rv .
Manna and Agrawal (2014)Synthesized indophenazine derivatives showing antibacterial activity comparable to standard antibiotics .
Recent Advances (2022)Highlighted the significant cytotoxic potential of pyrazole-benzofuran hybrids against various cancer cell lines with IC₅₀ values indicating effective growth inhibition .

The mechanisms through which this compound exerts its biological effects are still under investigation:

  • Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Mechanism : May involve induction of apoptosis via mitochondrial pathways or inhibition of specific oncogenic signaling pathways.
  • Analgesic Mechanism : Potentially involves modulation of cannabinoid receptors or other pain-related pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via condensation reactions, such as coupling chloral hydrate with substituted acetamides in melt conditions . Optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and reaction temperatures (typically 80–120°C). Purification is achieved using column chromatography with ethyl acetate/hexane (3:7 v/v) or recrystallization from ethanol. Yield improvements (e.g., from 60% to 85%) are observed with catalytic bases like triethylamine .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1680–1720 cm⁻¹, NH stretch at ~3200–3350 cm⁻¹) .
  • NMR : ¹H NMR resolves benzofuran protons (δ 6.8–7.4 ppm) and methylene groups (δ 3.5–4.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and aromatic systems .
  • X-ray Crystallography : Provides definitive bond lengths/angles (e.g., C-Cl bond ~1.74 Å) for crystalline derivatives .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants (e.g., Kd values). For example, competitive binding assays with safeners can clarify herbicidal activity .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 enzymes). Validate predictions with mutagenesis studies .

Q. How should contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer :

  • Heteronuclear NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., distinguishing benzofuran vs. acetamide protons) .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track specific groups in complex derivatives.
  • X-ray Validation : Cross-reference NMR/IR data with crystallographic results to confirm ambiguous assignments .

Q. What computational methods are suitable for predicting the compound’s binding affinity and toxicity profile?

  • Methodological Answer :

  • QSAR Models : Train models using descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to predict herbicidal activity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of binding modes. Tools like GROMACS or AMBER are recommended .
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate metabolic pathways (e.g., CYP3A4-mediated oxidation) and LD50 values .

Data Contradiction Analysis

Q. How can discrepancies in biological activity data (e.g., unexpected toxicity in cell assays) be investigated?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., oxanilic acid derivatives) that may exhibit off-target effects .
  • Dose-Response Studies : Perform MTT assays on human cell lines (e.g., HepG2) across concentrations (1–100 µM) to distinguish cytotoxic vs. cytostatic effects .
  • Safener Co-Administration : Test if compounds like benoxacor mitigate toxicity by modulating glutathione-S-transferase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide
Reactant of Route 2
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2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide

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